1-(2,6-Dihydroxy[1,1'-biphenyl]-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one is an organic compound with the molecular formula C14H12O3 This compound is characterized by the presence of two hydroxyl groups attached to a biphenyl structure, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dihydroxybiphenyl and acetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic properties and potential use in treating various diseases.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ethanone moiety play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dihydroxyphenyl)ethanone: This compound shares a similar structure but lacks the biphenyl moiety.
1-(2-Hydroxy-6-methoxyphenyl)ethanone: This compound has a methoxy group instead of a second hydroxyl group.
Uniqueness
1-(2,6-Dihydroxy[1,1’-biphenyl]-3-yl)ethan-1-one is unique due to its biphenyl structure combined with two hydroxyl groups and an ethanone moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
888968-50-1 |
---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1-(2,4-dihydroxy-3-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H12O3/c1-9(15)11-7-8-12(16)13(14(11)17)10-5-3-2-4-6-10/h2-8,16-17H,1H3 |
InChI Key |
MUNOLKDCAGRIAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.